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CAS No.: 1616526-81-8

Cat. No.: B1404804

. J

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-Chloro-3-methoxy-2-
nitropyridine, a substituted pyridine derivative of interest in medicinal chemistry and synthetic
organic chemistry. This document delves into its chemical identity, physicochemical properties,
potential synthetic pathways, reactivity, and safety considerations, offering a foundational
resource for its application in research and development.

Chemical Identity and Physicochemical Properties

6-Chloro-3-methoxy-2-nitropyridine is a distinct isomer within the chloromethoxynitropyridine
family. Precise identification is crucial to avoid confusion with its isomers, such as 6-chloro-2-
methoxy-3-nitropyridine.

Table 1: Chemical Identifiers for 6-Chloro-3-methoxy-2-nitropyridine
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Identifier Value Source

6-chloro-3-methoxy-2- S
IUPAC Name ] o J&K Scientific[1]
nitropyridine

CAS Number 1616526-81-8 J&K Scientific[1]

Molecular Formula CeHsCIN20s3 J&K Scientific[1]
BSAKOOHPKGWCJR- o

InChiKey J&K Scientific[1]

UHFFFAOYSA-N

The physicochemical properties of a compound are fundamental to designing experimental
protocols and predicting its behavior in various systems. While extensive experimental data for
this specific isomer is not widely published, predicted values from computational models
provide a useful starting point.

Table 2: Predicted Physicochemical Properties of 6-Chloro-3-methoxy-2-nitropyridine

Property Predicted Value
Molecular Weight 188.57 g/mol

Boiling Point 3349+37.0°C

Density 1.445 + 0.06 g/cm3

pKa -13.33+£0.10

Appearance Light yellow to yellow solid

Note: These properties are predicted and should be confirmed by experimental analysis.

Synthesis Strategies: A Proposed Pathway

A definitive, published synthesis protocol for 6-chloro-3-methoxy-2-nitropyridine is not readily
available in the current body of scientific literature. However, by analyzing the synthesis of
structurally related compounds, a plausible and logical synthetic route can be proposed. This
proposed pathway begins with the readily available starting material, 2,6-dichloropyridine.
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The foundational logic for this multi-step synthesis is the regioselective introduction of the nitro
and methoxy groups onto the pyridine core, leveraging the directing effects of the existing
substituents at each stage.

(Z,G—Dichloropyridine)

Nitration
(HNOs, H250a4)

(2,6-Dichloro—3-nitropyridina

Regioselective Methoxylation
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Click to download full resolution via product page

Caption: Proposed two-step synthesis of 6-Chloro-3-methoxy-2-nitropyridine.

Step 1: Nitration of 2,6-Dichloropyridine

The initial and critical step is the nitration of 2,6-dichloropyridine to yield 2,6-dichloro-3-
nitropyridine. This reaction is a well-established electrophilic aromatic substitution. The
presence of the two electron-withdrawing chlorine atoms deactivates the pyridine ring,
necessitating strong nitrating conditions. The nitro group is directed to the 3-position, which is
the least deactivated position.

Experimental Protocol (Adapted from similar syntheses):

» To a stirred solution of concentrated sulfuric acid, slowly add 2,6-dichloropyridine at a
controlled temperature (e.g., 20-25 °C).[2][3]
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o Carefully add a nitrating agent, such as a mixture of concentrated nitric acid and oleum or
potassium nitrate, while maintaining a low temperature to control the exothermic reaction.[3]

[4]

 After the addition is complete, the reaction mixture is typically heated (e.g., to 100-120 °C)
for several hours to drive the reaction to completion.[3]

o Upon completion, the reaction mixture is cooled and carefully quenched by pouring it onto
ice water, which precipitates the product.[2][3]

e The solid 2,6-dichloro-3-nitropyridine is then collected by filtration, washed with water to
remove residual acid, and dried.

Causality Behind Experimental Choices:

» Strong Acid Medium: The use of concentrated sulfuric acid protonates the pyridine nitrogen,
further deactivating the ring. It also serves as a solvent and a dehydrating agent.

o Controlled Temperature: The initial addition is performed at a low temperature to manage the
exothermicity of mixing strong acids. The subsequent heating provides the necessary
activation energy for the nitration of the deactivated ring.

e Quenching in Ice Water: This procedure serves to both stop the reaction and precipitate the
organic product, which has low solubility in aqueous media, while the inorganic acids remain
in solution.

Step 2: Regioselective Methoxylation

The second proposed step involves the nucleophilic aromatic substitution (SNAr) of one of the
chlorine atoms in 2,6-dichloro-3-nitropyridine with a methoxy group. The key to obtaining the
desired isomer is the regioselectivity of this reaction.

The pyridine ring is activated towards nucleophilic attack by the electron-withdrawing nitro
group. In 2,6-dichloro-3-nitropyridine, the chlorine atom at the 2-position is ortho to the nitro
group, while the chlorine at the 6-position is para to the nitro group. Both positions are
activated. However, the position ortho to the nitro group (C2) is generally more activated due to
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the strong electron-withdrawing inductive and resonance effects of the adjacent nitro group.
This would typically favor the formation of 2-methoxy-6-chloro-3-nitropyridine.

To achieve the synthesis of 6-chloro-3-methoxy-2-nitropyridine, a different starting material
or a synthetic route that allows for the introduction of the methoxy group at the 3-position would
be necessary. An alternative, though less direct, approach might involve the synthesis of a 3-
hydroxy-2-nitropyridine derivative followed by methylation. However, without specific literature
precedence for this isomer, this remains a theoretical consideration.

The synthesis of a related compound, 2-amino-6-methoxy-3-nitropyridine, proceeds via the
methoxylation of 2-amino-6-chloro-3-nitropyridine.[5] In this case, the amino group at the 2-
position directs the substitution of the chloro group at the 6-position. This highlights the
importance of the directing effects of substituents in determining the outcome of nucleophilic
aromatic substitution on the pyridine ring.

Chemical Reactivity and Potential Applications

The reactivity of 6-chloro-3-methoxy-2-nitropyridine is dictated by the interplay of its
functional groups on the electron-deficient pyridine ring.

@-Chloro-B-methoxy-Z-nitropyriding

eaction with

Nucleophiles (e.g., amines, thiolg) Reduction (e.g., Ha, Pd/C; Fe, HCI)
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l

Further Derivatization

Click to download full resolution via product page

Caption: Key reaction sites on 6-Chloro-3-methoxy-2-nitropyridine.
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Nucleophilic Aromatic Substitution

The chlorine atom at the 6-position is activated towards nucleophilic aromatic substitution
(SNAr) by the electron-withdrawing effects of the ring nitrogen and the nitro group.[6] This
makes it a valuable site for introducing a variety of functional groups.

Potential Reactions:

e Amination: Reaction with primary or secondary amines can introduce substituted amino
groups, a common strategy in the synthesis of bioactive molecules.

e Thiolation: Reaction with thiols can be used to introduce sulfur-containing moieties.

o Cross-Coupling Reactions: The chloro group can potentially participate in various palladium-
catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form carbon-carbon
or carbon-nitrogen bonds, further diversifying the molecular scaffold.

Reduction of the Nitro Group

The nitro group at the 2-position can be readily reduced to an amino group using standard
methodologies, such as catalytic hydrogenation (e.g., Hz over Pd/C) or metal-acid
combinations (e.g., Fe or Sn in the presence of HCI).[5] The resulting 2-amino-6-chloro-3-
methoxypyridine is a versatile intermediate, with the amino group providing a handle for a wide
range of further chemical transformations, including diazotization and amide bond formation.

Applications in Medicinal Chemistry

While specific biological activities of 6-chloro-3-methoxy-2-nitropyridine are not extensively
documented, substituted nitropyridines are a well-established class of compounds in drug
discovery.[7] The pyridine scaffold is a common feature in many FDA-approved drugs.

The functional groups present in 6-chloro-3-methoxy-2-nitropyridine make it an attractive
building block for the synthesis of compound libraries for screening against various biological
targets. The ability to selectively modify the molecule at the 6-position (via SNAr) and the 2-
position (after reduction of the nitro group) allows for the systematic exploration of the
structure-activity relationship (SAR) of novel chemical entities.
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Safety and Handling

Detailed toxicological data for 6-chloro-3-methoxy-2-nitropyridine is not available. Therefore,
it is imperative to handle this compound with the utmost care, treating it as a potentially
hazardous substance. The safety precautions should be based on the known hazards of
structurally related compounds, such as other chloronitropyridines.

General Handling Precautions:

e Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-
resistant gloves, safety glasses with side shields or goggles, and a lab coat.[8][9][10]

» Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical
fume hood, to avoid inhalation of dust or vapors.[8][10]

» Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the
affected area immediately and thoroughly with water.[8][9]

 Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[9]

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away
from incompatible materials such as strong oxidizing agents.[8]

Table 3: GHS Hazard Classifications for a Structurally Similar Compound (6-chloro-2-methoxy-
3-nitropyridine)

Hazard Statement Classification

H302 Harmful if swallowed

H315 Causes skin irritation

H319 Causes serious eye irritation
H335 May cause respiratory irritation

Source: PubChem CID 10797703[11] Disclaimer: These classifications are for a related isomer
and should be used as a precautionary guide only. A substance-specific risk assessment
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should be conducted before handling 6-chloro-3-methoxy-2-nitropyridine.
Disposal:

Dispose of this chemical and its container in accordance with local, regional, and national
regulations. Waste material should be treated as hazardous chemical waste.

Conclusion

6-Chloro-3-methoxy-2-nitropyridine is a synthetically interesting molecule with potential as a
versatile building block in medicinal chemistry and materials science. While detailed
experimental data for this specific isomer is currently limited, this guide provides a
comprehensive overview based on its chemical structure and the known chemistry of related
compounds. The proposed synthetic pathway offers a logical starting point for its preparation,
and the discussion of its reactivity highlights its potential for the creation of diverse molecular
architectures. As with any chemical, it is crucial to handle 6-chloro-3-methoxy-2-nitropyridine
with appropriate safety precautions until more specific toxicological data becomes available.
This guide serves as a foundational resource to stimulate further research and application of
this promising chemical entity.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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